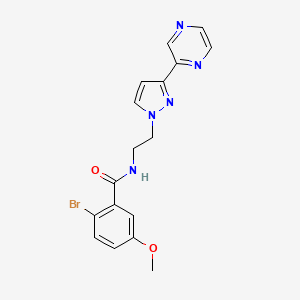

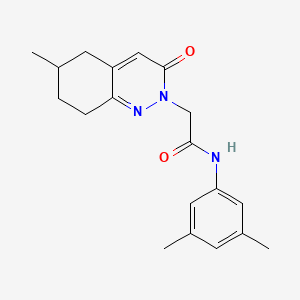

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative that has been synthesized for its potential use in scientific research. It has shown promising results in various studies and has been studied extensively in recent years.

Scientific Research Applications

Synthetic Applications and Chemical Modifications

Versatile Synthesis Methods : A method involving furan-2-carbaldehydes as C1 building blocks showcases an efficient green approach to synthesize bioactive quinazolin-4(3H)-ones. This process emphasizes ligand-free photocatalytic C–C bond cleavage, highlighting an innovative method that does not require the protection of functional groups like hydroxyl, amide, or secondary amines, pointing towards a green chemistry approach in synthesizing quinazolin-4(3H)-ones (Yu et al., 2018).

Antifungal Activity : Quinazolinone derivatives, synthesized through reactions involving piperidine and nitrofurfural diacetate, were examined for their antifungal properties. These compounds, including variations with the furan-2-yl group, demonstrated promising antifungal activities, showcasing the compound's potential in developing new antifungal agents (Shivan & Holla, 2011).

Antibacterial and Antifungal Applications : Novel furan-functionalized quinazoline hybrids were designed and evaluated for their antibacterial activity. These compounds showed significant inhibition against pathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri, demonstrating the compound's utility in developing new antibacterial agents (Long et al., 2019).

Biological Activities and Pharmacological Potential

Antitumor Activities : Research into quinazoline derivatives highlighted their potential in antitumor applications. Novel quinazoline compounds were synthesized and showed moderate to potent inhibitory activity against various tumor cell lines, suggesting the compound's relevance in cancer research and therapy (Zhang et al., 2017).

Insecticidal Efficacy : The synthesis of bis quinazolinone derivatives and their evaluation for insecticidal efficacy demonstrate the compound's potential application in agricultural pest control. These studies underline the versatility of quinazolinone derivatives in various domains beyond their antimicrobial and antitumor properties (El-Shahawi et al., 2016).

Anti-tubercular Activity : Novel 2-furanyl-3-substituted quinazolin-4-one derivatives were synthesized and evaluated for their anti-tubercular activity. This research not only provides insights into the compound's potential for treating tuberculosis but also its interaction with specific bacterial enzymes, further emphasizing its pharmacological significance (Kumarachari et al., 2023).

properties

IUPAC Name |

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRHAGKPVXVWIZ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)

![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)

![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

![N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2708621.png)